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Compound of Interest

3,5-Dimethyl-1H-pyrrole-2-
Compound Name:
carbaldehyde

Cat. No.: B1679895

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8)
for Advanced Research and Drug Development

Introduction: Unveiling a Core Heterocyclic Scaffold

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, identified by its CAS number 2199-58-8, is a
pivotal heterocyclic building block in the landscape of organic synthesis and medicinal
chemistry.[1][2][3] As a substituted pyrrole, this compound belongs to a class of aromatic five-
membered rings that are integral to a vast array of natural products and pharmaceuticals.[4][5]
[6] The strategic placement of two methyl groups and a reactive carbaldehyde function on the
pyrrole core makes it an exceptionally versatile precursor for constructing more complex
molecular architectures. Its significance is particularly pronounced in the development of
targeted therapeutics, where the pyrrole motif serves as a "privileged scaffold" capable of
interacting with diverse biological targets, most notably protein kinases.[4][7][8] This guide
offers a comprehensive exploration of its synthesis, properties, reactivity, and critical
applications for scientists engaged in cutting-edge drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for
its effective application in research and development. The key characteristics of 3,5-Dimethyl-
1H-pyrrole-2-carbaldehyde are summarized below. Spectroscopic data, including 1H NMR,
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are available in public databases and from commercial suppliers, providing essential tools for
structural verification and quality control.[9][10]

Property Value Reference(s)
CAS Number 2199-58-8 [12][12][13]
Molecular Formula C7HaNO [2][11][14]
Molecular Weight 123.15 g/mol [2][11][13]
Appearance Solid
Melting Point 95-99 °C
3,5-dimethyl-1H-pyrrole-2-
IUPAC Name [11]
carbaldehyde
SMILES Cclcce(C)e(C=0)[nH]1 [2][11]
RDFZYUOHJBXMJA-
InChl Key [11]

UHFFFAOYSA-N

Core Synthesis Methodologies: Crafting the Pyrrole
Framework

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with
several named reactions providing reliable access to this heterocyclic core. The introduction of
the 2-carbaldehyde group is typically achieved via electrophilic formylation of a pre-formed
pyrrole ring.

Vilsmeier-Haack Formylation: The Gateway to Pyrrole
Aldehydes

The Vilsmeier-Haack reaction is the most direct and widely employed method for the
formylation of electron-rich heterocycles like pyrrole.[15][16][17] The causality behind this
choice lies in the reaction's efficiency and mild conditions. The process involves two main
stages: the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from a
formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly
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phosphorus oxychloride, POCIs), followed by the electrophilic substitution of the pyrrole ring.
[15][16] Due to the electron-donating nature of the nitrogen atom, the electrophilic attack
preferentially occurs at the C2 (alpha) position, which is the most electron-rich site.[15]

A step-by-step protocol for the synthesis of the title compound would proceed as follows:
Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic
stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to O °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs) dropwise to the cooled
DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the
solid Vilsmeier reagent will be observed.

Substrate Addition: Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane)
and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours
until TLC analysis indicates the consumption of the starting material.

Hydrolysis (Work-up): Carefully pour the reaction mixture onto crushed ice containing a
saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the
intermediate iminium salt to the final aldehyde product.

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl
acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The crude product is then purified by column
chromatography or recrystallization to yield 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde as a
solid.
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Vilsmeier-Haack Formylation Workflow
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Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Classical Pyrrole Syntheses: Knorr and Paal-Knorr
While Vilsmeier-Haack is used for functionalization, the initial pyrrole ring can be constructed

via classical methods like the Knorr and Paal-Knorr syntheses.

» Knorr Pyrrole Synthesis: This method involves the condensation of an a-amino-ketone with a
compound containing an electron-withdrawing group alpha to a carbonyl, such as a 3-
ketoester.[18][19] A significant feature of this synthesis is that the a-amino-ketones are highly
reactive and prone to self-condensation, necessitating their in situ preparation, often from an

oxime precursor.[18][19]

Knorr Pyrrole Synthesis Logic
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Caption: Core components of the Knorr pyrrole synthesis.

o Paal-Knorr Pyrrole Synthesis: This is arguably the most straightforward method for pyrrole
synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a
primary amine.[20][21][22] Mechanistic studies have shown that the reaction proceeds
through the formation of a hemiaminal, followed by a rate-determining cyclization and
subsequent dehydration to form the aromatic pyrrole ring.[22][23][24] The reaction is often
accelerated by a weak acid.[21][24]

Paal-Knorr Synthesis Mechanism
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Caption: Key mechanistic steps of the Paal-Knorr synthesis.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibition

The true value of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde for drug development
professionals lies in its role as a precursor to potent and selective bioactive molecules. The
pyrrole scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.[4][7]
[25]

The Pyrrole Core in Anticancer Agents

Pyrrole-containing compounds have demonstrated the ability to modulate numerous cancer-
relevant targets, including microtubules, histone deacetylases, and receptor tyrosine kinases.
[4][26] Their structural features allow them to fit into ATP-binding pockets of enzymes, making
them ideal frameworks for developing kinase inhibitors.[8]
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Focus: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate cell cycle progression.
[27] Their dysregulation is a hallmark of many cancers, making them prime targets for
therapeutic intervention.[27][28] Several approved and clinical-stage drugs are CDK inhibitors,
and the pyrrole core is a recurring motif in their design.[28][29]

o Rationale for Use: The N-H group of the pyrrole ring can act as a hydrogen bond donor,
while the aromatic system can engage in 1t-stacking interactions within the kinase active site.
The aldehyde group of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a synthetic handle that
allows for the elaboration of the molecule, enabling the construction of fused ring systems
(like pyrrolo[2,3-d]pyrimidines) or the attachment of side chains that confer potency and
selectivity.[27][28]

o Therapeutic Strategy: The development of selective CDK inhibitors is a major goal. For
example, after patients develop resistance to CDK4/6 inhibitors (e.g., palbociclib), a
compensatory pathway involving CDK2 often becomes active.[27] Therefore, highly selective
CDK2 inhibitors are sought after as a next-line therapy.[27] Scaffolds derived from pyrrole-2-
carbaldehydes are being actively explored to achieve this selectivity.[27][28]
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From Building Block to Kinase Inhibitor
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Caption: Synthetic logic from the pyrrole aldehyde to a CDK inhibitor.

Conclusion

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8) is far more than a simple
chemical intermediate; it is a strategic starting material for the synthesis of high-value,
biologically active compounds. Its robust synthesis via Vilsmeier-Haack formylation and the
versatile reactivity of its functional groups provide a reliable platform for molecular elaboration.
For researchers in drug development, this compound is a validated entry point into the design
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of sophisticated heterocyclic systems, most notably selective kinase inhibitors for oncology. A
thorough understanding of its chemistry and synthetic utility is essential for leveraging its full
potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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